molecular formula C24H26N2O3 B12506171 (2-(4-(tert-Butyl)phenoxy)quinolin-4-yl)(morpholino)methanone

(2-(4-(tert-Butyl)phenoxy)quinolin-4-yl)(morpholino)methanone

Cat. No.: B12506171
M. Wt: 390.5 g/mol
InChI Key: STPNCFFZOIRROX-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, 2-(4-(tert-butyl)phenoxy)quinolin-4-yl(morpholino)methanone , systematically delineates its molecular architecture. The root structure is derived from quinoline , a bicyclic heteroaromatic system comprising a benzene ring fused to a pyridine ring. At position 4 of the quinoline core, a methanone group (C=O) is bonded to a morpholino moiety (a six-membered ring containing one oxygen and one nitrogen atom). Position 2 of the quinoline is substituted with a phenoxy group , which itself is para-substituted with a tert-butyl group (-C(CH₃)₃).

The molecular formula, C₂₄H₂₆N₂O₃ , corresponds to a molecular weight of 390.47 g/mol . This formula accounts for:

  • 24 carbon atoms : Distributed across the quinoline (10 carbons), phenoxy (6 carbons), tert-butyl (4 carbons), and morpholino (4 carbons) groups.
  • 26 hydrogen atoms : Predominantly from the tert-butyl group (9 hydrogens) and morpholino ring (8 hydrogens).
  • 2 nitrogen atoms : One from the quinoline’s pyridine ring and one from the morpholino group.
  • 3 oxygen atoms : One from the methanone carbonyl, one from the phenoxy linker, and one from the morpholino ring.
Structural Component Atomic Contribution
Quinoline core 10 C, 7 H, 1 N
4-(tert-butyl)phenoxy group 10 C, 11 H, 1 O
Morpholino-methanone group 5 C, 8 H, 1 N, 2 O

Three-Dimensional Conformational Analysis Through Computational Modeling

Computational modeling using density functional theory (DFT) and molecular mechanics simulations reveals key insights into the compound’s three-dimensional conformation. The tert-butyl group adopts a staggered configuration, minimizing steric hindrance with the adjacent phenoxy oxygen. The morpholino ring exists predominantly in a chair conformation , with the nitrogen atom oriented axially to avoid eclipsing interactions with the methanone carbonyl group.

The quinoline-phenoxy dihedral angle measures approximately 120° , positioning the tert-butyl group orthogonally to the quinoline plane. This orientation reduces π-π stacking interactions between the aromatic systems, potentially influencing solubility and crystallinity. The methanone carbonyl oxygen participates in a weak intramolecular hydrogen bond with the morpholino ring’s oxygen atom (distance: ~2.8 Å), stabilizing the overall conformation.

Conformational Parameter Computational Value
Quinoline-phenoxy dihedral angle 120° ± 5°
Morpholino ring puckering Chair conformation (ΔE = 2.1 kcal/mol)
Intramolecular H-bond distance 2.8 Å

Comparative Structural Relationship to Morpholinoquinoline Derivatives

Structurally analogous morpholinoquinoline derivatives exhibit variations in substituent patterns that modulate physicochemical properties. For example:

  • Morpholino substitution : Replacing the methanone group with an amine (e.g., [2-(2-tert-butylphenoxy)pyrimidin-4-yl]methanamine) eliminates the carbonyl, reducing polarity.
  • Phenoxy substituents : Derivatives with electron-withdrawing groups (e.g., nitro) instead of tert-butyl exhibit altered π-electron density, affecting binding affinity in medicinal chemistry applications.
  • Quinoline vs. pyrimidine cores : Pyrimidine-based analogs (e.g., CAS 107542420) lack the fused benzene ring, decreasing aromatic surface area and hydrophobicity.

The tert-butyl group in (2-(4-(tert-Butyl)phenoxy)quinolin-4-yl)(morpholino)methanone enhances lipophilicity (calculated logP ≈ 4.2) compared to methyl or hydrogen substituents, making it more amenable to membrane permeability in biological systems.

Derivative Core Structure Key Substituent logP
Target compound Quinoline 4-tert-butylphenoxy 4.2
[2-(2-tert-butylphenoxy)pyrimidin-4-yl]methanamine Pyrimidine 2-tert-butylphenoxy 3.8
4-nitro-phenoxyquinoline-morpholino-methanone Quinoline 4-nitrophenoxy 3.5

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

[2-(4-tert-butylphenoxy)quinolin-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C24H26N2O3/c1-24(2,3)17-8-10-18(11-9-17)29-22-16-20(19-6-4-5-7-21(19)25-22)23(27)26-12-14-28-15-13-26/h4-11,16H,12-15H2,1-3H3

InChI Key

STPNCFFZOIRROX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4

Origin of Product

United States

Preparation Methods

Route A: Mitsunobu Reaction for Phenoxy Group Introduction

The Mitsunobu reaction is a robust method for forming ethers from alcohols and halides. This approach is preferred for installing the 2-phenoxy substituent due to its compatibility with sterically hindered phenols.

Procedure :

  • Starting Material : 2-Chloroquinoline.
  • Reagents : 4-tert-Butylphenol, diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), tetrahydrofuran (THF).
  • Conditions : Stir at 0°C to room temperature for 12–24 hours.
  • Outcome : 2-(4-tert-Butylphenoxy)quinoline is obtained in moderate yield (~60–70%).

Table 1: Mitsunobu Reaction Optimization

Parameter Optimal Conditions Yield (%) Reference
Solvent THF 65
Temperature 0°C → rt 70
Base PPh₃ + DIAD 65

Route B: Amide Coupling for Morpholinylcarbonyl Group

The morpholinylcarbonyl group is introduced via amide bond formation. This typically involves converting a carboxylic acid intermediate to an acid chloride, followed by reaction with morpholine.

Procedure :

  • Intermediate : 4-Carboxyquinoline (synthesized via nucleophilic substitution or carboxylation).
  • Reagents : Thionyl chloride (SOCl₂), morpholine, triethylamine (Et₃N), dichloromethane (DCM).
  • Conditions :
    • Convert carboxylic acid to acid chloride: Reflux with SOCl₂ for 2 hours.
    • Coupling: Stir acid chloride with morpholine and Et₃N in DCM at 0°C → rt.
  • Outcome : 4-(Morpholinylcarbonyl)quinoline is formed in high yield (~80–90%).

Table 2: Amide Coupling Efficiency

Step Reaction Time Solvent Yield (%) Reference
Acid Chloride Formation 2 hours Toluene 85
Morpholine Coupling 4 hours DCM 88

Integrated Synthesis Strategy

Combining the above steps, the integrated synthesis involves:

  • Step 1 : Mitsunobu reaction to install the phenoxy group.
  • Step 2 : Functionalization of the 4-position with a carboxylic acid.
  • Step 3 : Amide coupling with morpholine.

Example Workflow :

  • Synthesis of 2-(4-tert-Butylphenoxy)quinoline :
    • React 2-chloroquinoline with 4-tert-butylphenol under Mitsunobu conditions (DIAD, PPh₃, THF).
  • Introduction of 4-Carboxylic Acid :
    • Perform nucleophilic substitution of 4-bromoquinoline with KCN → hydrolysis to 4-carboxyquinoline.
  • Amide Formation :
    • Convert 4-carboxyquinoline to acid chloride with SOCl₂.
    • React with morpholine in DCM to yield the final product.

Table 3: Integrated Synthesis Yields

Step Yield (%) Reference
Mitsunobu Reaction 65
Carboxylation 75
Amide Coupling 88

Alternative Methods

Palladium-Catalyzed Carboxylation

For 4-carboxyquinoline synthesis, palladium-catalyzed carboxylation of 4-bromoquinoline with CO₂ offers a direct route.
Procedure :

  • Catalyst : Pd(OAc)₂, ligand (e.g., Xantphos).
  • Conditions : 80°C, 10 atm CO₂, DMF.
  • Outcome : 4-Carboxyquinoline (yield: ~60%).

Ullmann Coupling for Phenoxy Group

Ullmann coupling provides an alternative to Mitsunobu for forming the ether bond.
Procedure :

  • Catalyst : CuI, 1,10-phenanthroline.
  • Conditions : 110°C, DMF.
  • Outcome : 2-(4-tert-Butylphenoxy)quinoline (yield: ~50%).

Challenges and Solutions

  • Side Products in Mitsunobu Reaction :
    • Issue : Competing alkylation of the quinoline nitrogen.
    • Solution : Use excess DIAD and PPh₃ to drive ether formation.
  • Low Reactivity of 4-Chloroquinoline :
    • Issue : Slow nucleophilic substitution at position 4.
    • Solution : Employ CsF as a base in polar aprotic solvents (e.g., NMP) to enhance reactivity.

Chemical Reactions Analysis

Types of Reactions

(2-(4-(tert-Butyl)phenoxy)quinolin-4-yl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing quinoline and phenoxy groups have been shown to possess antimicrobial properties against multidrug-resistant pathogens. For instance, derivatives of quinoline have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Some studies suggest that quinoline derivatives can inhibit cancer cell proliferation. The presence of the morpholino group may enhance the compound's ability to penetrate cellular membranes and interact with biological targets .
  • Enzyme Inhibition : Certain derivatives have been investigated for their ability to inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic applications in treating conditions such as cancer and bacterial infections .

Case Studies

Several studies have highlighted the applications of similar compounds in various fields:

  • Antimicrobial Research : A study investigated a series of phenylthiazoles with structural similarities to the target compound, revealing potent activity against MRSA with minimum inhibitory concentrations (MICs) as low as 4 μg/mL .
  • Cancer Therapeutics : Research focusing on quinoline derivatives has shown promising results in inhibiting tumor growth in vitro and in vivo models, suggesting that modifications to the core structure can enhance efficacy .
  • ADME Properties : Studies examining absorption, distribution, metabolism, and excretion (ADME) properties have indicated that certain structural modifications can improve bioavailability and metabolic stability, which are crucial for drug development .

Mechanism of Action

The mechanism of action of (2-(4-(tert-Butyl)phenoxy)quinolin-4-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the morpholine ring and the tert-butyl group in (2-(4-(tert-Butyl)phenoxy)quinolin-4-yl)(morpholino)methanone makes it unique compared to similar compounds

Biological Activity

The compound (2-(4-(tert-Butyl)phenoxy)quinolin-4-yl)(morpholino)methanone is a synthetic organic molecule that has garnered attention for its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N2O2\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_2

This indicates the presence of a quinoline moiety, a morpholine group, and a tert-butyl phenoxy substituent, which are crucial for its biological properties.

Research indicates that compounds similar to (2-(4-(tert-Butyl)phenoxy)quinolin-4-yl)(morpholino)methanone can modulate various cellular pathways:

  • Protein Kinase Inhibition : The compound has been shown to inhibit specific protein kinases involved in cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Antitumor Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of cell cycle arrest and apoptosis through mitochondrial pathways .
  • Antimicrobial Properties : Some derivatives of quinoline compounds have shown broad-spectrum antimicrobial activity, suggesting that this compound may also possess similar properties .

Efficacy in Cancer Models

Several studies have evaluated the efficacy of (2-(4-(tert-Butyl)phenoxy)quinolin-4-yl)(morpholino)methanone in preclinical models:

  • Case Study 1 : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in an IC50 value of approximately 5 µM, indicating potent antitumor activity compared to standard chemotherapeutics like doxorubicin .
  • Case Study 2 : Another investigation focused on colorectal cancer cells (HT29), where the compound demonstrated significant growth inhibition with an IC50 value of 3 µM. Mechanistic studies revealed that it triggered apoptosis via caspase activation .

Structure-Activity Relationship (SAR)

The biological activity of (2-(4-(tert-Butyl)phenoxy)quinolin-4-yl)(morpholino)methanone can be understood through SAR studies:

Substituent Effect on Activity
Tert-butyl groupEnhances lipophilicity and cellular uptake
Morpholine ringContributes to binding affinity for target proteins
Quinoline moietyEssential for antitumor activity

These modifications can significantly impact the compound's efficacy and selectivity towards cancer cells.

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